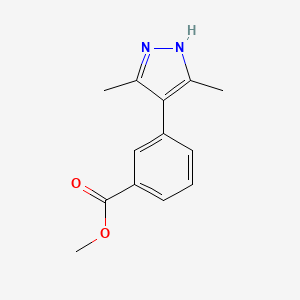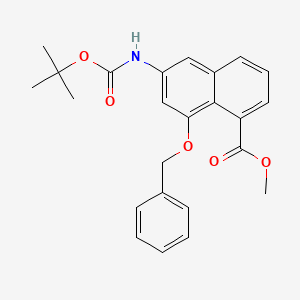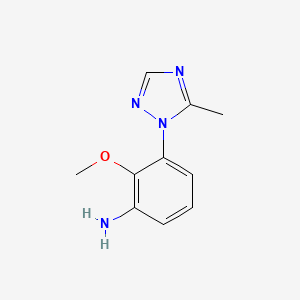
Ethyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C12H10BrNO3. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an isoxazole ring through a carboxylate ester linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring. The reaction conditions often involve the use of a copper(I) or ruthenium(II) catalyst to facilitate the (3+2) cycloaddition reaction . The presence of a bromine atom and a methoxy group on the phenyl ring can be introduced through electrophilic aromatic substitution reactions prior to the cycloaddition step.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to reduce reaction times and improve yields. This method can be particularly useful for large-scale production, as it offers a more efficient and eco-friendly approach compared to traditional heating methods .
化学反応の分析
Types of Reactions
Ethyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 5-(4-Bromo-2-hydroxyphenyl)isoxazole-3-carboxylate.
Reduction: Formation of Ethyl 5-(2-methoxyphenyl)isoxazole-3-carboxylate.
Substitution: Formation of Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate or Ethyl 5-(4-thiolphenyl)isoxazole-3-carboxylate.
科学的研究の応用
Ethyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:
Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The presence of the bromine atom and methoxy group can enhance the compound’s binding affinity and selectivity towards its targets .
類似化合物との比較
Ethyl 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(4-Bromophenyl)isoxazole-3-carboxylate: Lacks the methoxy group, which may result in different biological activities and properties.
Methyl 5-(4-Bromophenyl)isoxazole-4-carboxylate: Has a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.
Ethyl 5-(4-Chlorophenyl)isoxazole-3-carboxylate: Contains a chlorine atom instead of a bromine atom, leading to variations in its chemical and biological properties.
特性
分子式 |
C13H12BrNO4 |
|---|---|
分子量 |
326.14 g/mol |
IUPAC名 |
ethyl 5-(4-bromo-2-methoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H12BrNO4/c1-3-18-13(16)10-7-12(19-15-10)9-5-4-8(14)6-11(9)17-2/h4-7H,3H2,1-2H3 |
InChIキー |
LOCSDWUKEMMVIG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


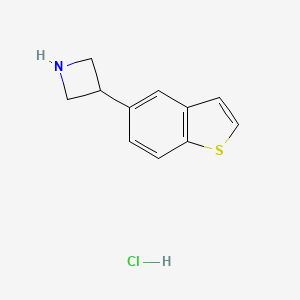

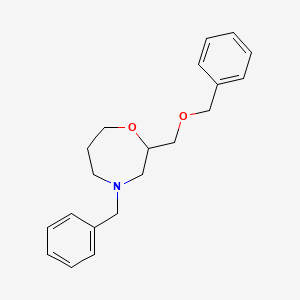
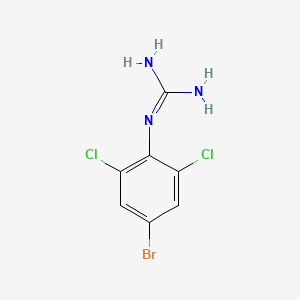
![4-Chloro-6-methyl-1h-imidazo[4,5-c]pyridine](/img/structure/B13697715.png)
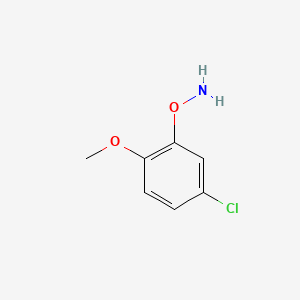
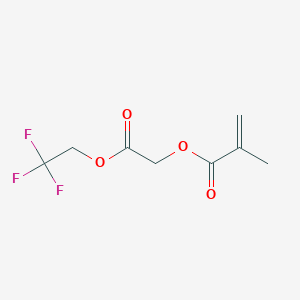
![O-[(5-Bromo-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13697728.png)
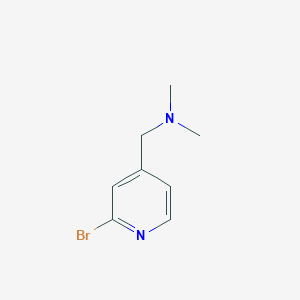
![(R)-[2-(3-Oxocyclohexyl)ethyl]boronic Acid Pinacol Ester](/img/structure/B13697743.png)
